1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one is an organic compound that belongs to the class of cycloalkanes It features a cyclopentyl ring attached to a hexanone chain with a prop-2-en-1-yl substituent
Vorbereitungsmethoden
The synthesis of 1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 2-(prop-2-en-1-yl)hexan-1-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications in drug development.
Medicine: The compound’s derivatives may have therapeutic properties, making it a candidate for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-2-(prop-2-EN-1-YL)hexan-1-one can be compared with similar compounds such as:
1-Cyclopentyl-2-propyn-1-one: This compound has a similar cyclopentyl ring but features a propynyl group instead of a prop-2-en-1-yl group.
1-Cyclohexyl-3-phenylprop-2-yn-1-one: This compound has a cyclohexyl ring and a phenylpropynyl group, differing in both ring size and substituent structure.
The uniqueness of this compound lies in its specific combination of a cyclopentyl ring and a prop-2-en-1-yl substituent, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
50395-60-3 |
---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
1-cyclopentyl-2-prop-2-enylhexan-1-one |
InChI |
InChI=1S/C14H24O/c1-3-5-9-12(8-4-2)14(15)13-10-6-7-11-13/h4,12-13H,2-3,5-11H2,1H3 |
InChI-Schlüssel |
SGNYYJATJICSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC=C)C(=O)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.